

# **Application Notes and Protocols for Combining Evofosfamide with Checkpoint Inhibitors**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and rationale for combining the hypoxia-activated prodrug, **Evofosfamide** (formerly TH-302), with immune checkpoint inhibitors. The information is curated from preclinical and clinical studies to guide further research and development in this promising area of cancer therapy.

## Introduction

Tumor hypoxia is a common feature of the tumor microenvironment (TME) and is associated with resistance to conventional therapies and immunotherapy.[1][2] Hypoxia promotes an immunosuppressive TME by limiting the infiltration and function of effector T cells.[3][4] **Evofosfamide** is a prodrug that is selectively activated in hypoxic conditions, where it releases a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[5] This targeted cytotoxicity in hypoxic regions can remodel the TME, increase T-cell infiltration, and sensitize tumors to immune checkpoint inhibitors. Preclinical and clinical data suggest that combining **Evofosfamide** with checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1/PD-L1 antibodies, can lead to enhanced antitumor efficacy.

## **Mechanism of Action and Signaling Pathways**

**Evofosfamide**'s mechanism of action is contingent on the hypoxic state of the tumor. Under low oxygen conditions, the 2-nitroimidazole component of **Evofosfamide** is reduced, leading to



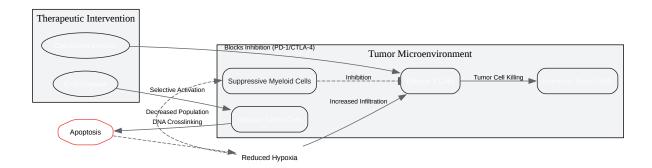
## Methodological & Application

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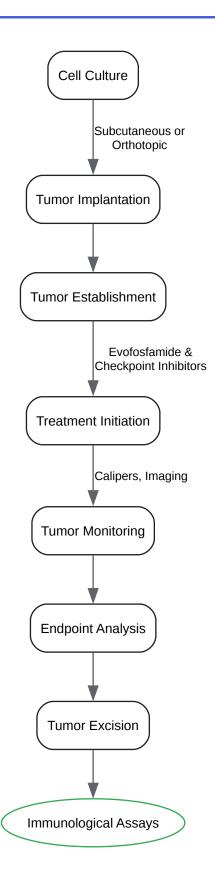
the release of the cytotoxic Br-IPM, which crosslinks DNA and induces cell death. This process selectively eliminates hypoxic tumor cells, which are often resistant to immunotherapy.

The combination of **Evofosfamide** and checkpoint inhibitors works through a synergistic mechanism. By reducing the hypoxic barrier, **Evofosfamide** facilitates the infiltration of T cells into the tumor. Checkpoint inhibitors then block the negative regulatory signals (e.g., CTLA-4, PD-1) on these T cells, unleashing a potent anti-tumor immune response.









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